4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct substitution patterns . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and toluidino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid exerts its effects is primarily through its interaction with proteins and other biomolecules. The compound’s fluorescent properties allow it to bind to specific molecular targets, enabling the study of molecular dynamics and interactions. The pathways involved often include binding to hydrophobic regions of proteins, leading to changes in fluorescence that can be measured and analyzed .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid can be compared with other similar compounds such as:
6-p-Toluidino-2-naphthalenesulfonic acid: Another fluorescent probe used for similar applications.
2-Naphthalenesulfonic acid: A simpler compound with fewer functional groups, used in different contexts.
The uniqueness of this compound lies in its specific functional groups that provide distinct fluorescent properties and binding capabilities .
Eigenschaften
Molekularformel |
C17H15NO4S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-hydroxy-7-(4-methylanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO4S/c1-11-2-4-13(5-3-11)18-14-6-7-16-12(8-14)9-15(10-17(16)19)23(20,21)22/h2-10,18-19H,1H3,(H,20,21,22) |
InChI-Schlüssel |
ZGYORVJCTDDDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.